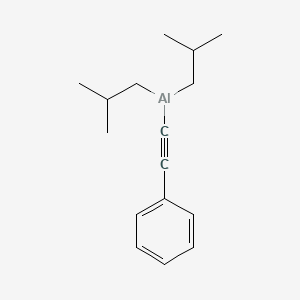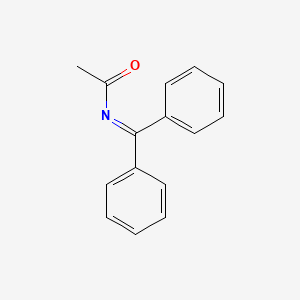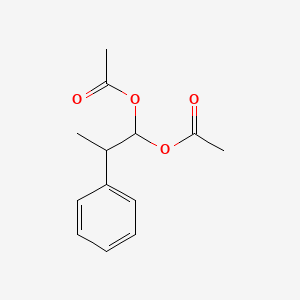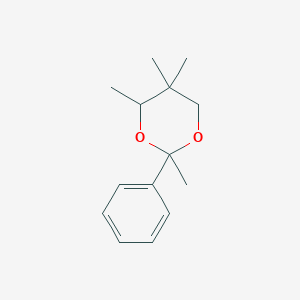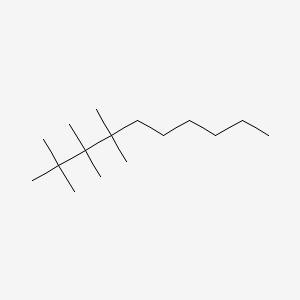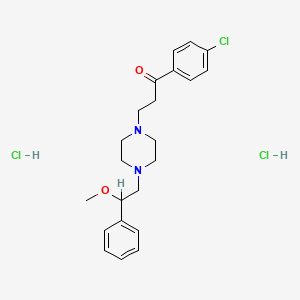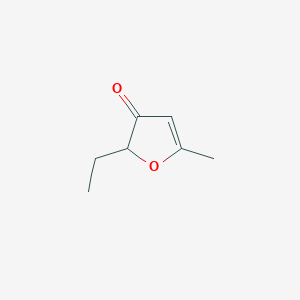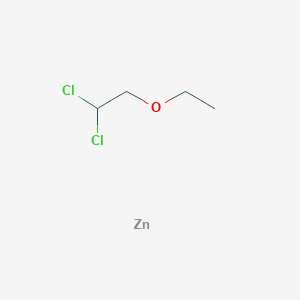
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- is an organic compound that belongs to the class of dithioles Dithioles are five-membered heterocyclic compounds containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- typically involves the following steps:
Formation of the Dithiole Ring: The dithiole ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions. This step forms the core dithiole structure.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with the dithiole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Ylidene Formation: The final step involves the formation of the ylidene group, which can be achieved through a Wittig reaction. This reaction involves the use of a phosphonium ylide to introduce the ylidene group at the desired position on the dithiole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or dithiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the dithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-: This compound has methyl groups instead of phenyl groups, which can affect its chemical properties and reactivity.
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-dichloro-:
Uniqueness
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- is unique due to its specific arrangement of phenyl groups and dithiole rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
23780-79-2 |
|---|---|
Molecular Formula |
C30H20S4 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl-1,3-dithiole |
InChI |
InChI=1S/C30H20S4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H |
InChI Key |
RYRJVWGOWMVIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


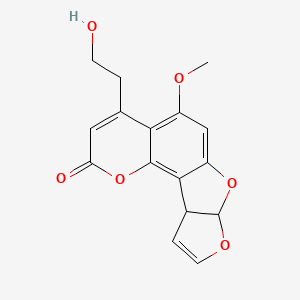
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
